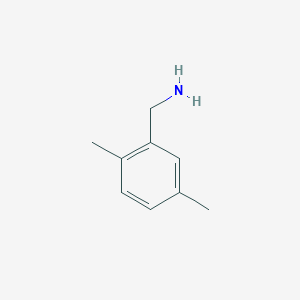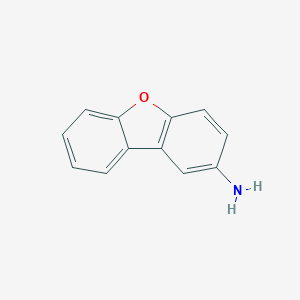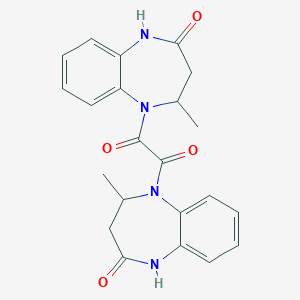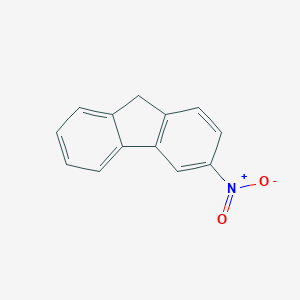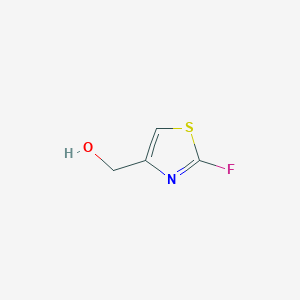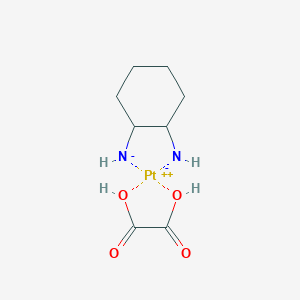
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not explicitly listed in the search results. The molecular weight is given as 397.3 g/mol. For detailed properties, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Applications De Recherche Scientifique
Platinum-based Chemotherapy
Oxaliplatin, a platinum(II) complex, is extensively utilized in the treatment of colorectal cancer, among other malignancies. Its mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death. This compound exhibits a unique spectrum of activity, including effectiveness against cisplatin-resistant cancers, due to its specific molecular interactions with DNA. Research has shown that oxaliplatin's effectiveness is partly attributed to its ability to form inter- and intra-strand cross-links in DNA, which are more difficult for the cell's repair mechanisms to reverse compared to those formed by other platinum compounds (Graham et al., 2000), (Culy et al., 2000).
Mechanisms of Platinum-based Drug Resistance
The clinical application of oxaliplatin is limited by inherent or acquired resistance, a significant challenge in cancer chemotherapy. Research efforts are directed towards understanding the molecular basis of this resistance, which includes DNA repair mechanisms, drug detoxification pathways, and the cellular response to DNA damage. Studies on oxaliplatin have contributed significantly to our understanding of platinum drug resistance mechanisms, guiding the development of novel therapeutic strategies to overcome resistance (Farrell, 2011).
Nanotechnology and Drug Delivery
Advancements in nanotechnology have opened new avenues for the delivery of oxaliplatin, aiming to enhance its efficacy and reduce side effects. Nanocarriers can improve the drug's pharmacokinetics, increasing its accumulation in tumors while minimizing exposure to healthy tissues. Research in this area focuses on developing nanoscale drug delivery systems, including liposomes and polymeric nanoparticles, to optimize the therapeutic index of oxaliplatin and other platinum-based drugs (Samad et al., 2018).
Environmental and Analytical Applications
Beyond its clinical use, the chemistry of oxaliplatin and related platinum complexes is of interest in environmental monitoring and analytical chemistry. Studies on the environmental fate, bioaccumulation, and analytical detection of platinum from automotive catalytic converters and other sources contribute to our understanding of the broader impacts of platinum use in society. Research in this area also explores methods for the recovery and recycling of platinum, addressing both economic and environmental concerns (Reith et al., 2014).
Orientations Futures
Propriétés
Numéro CAS |
61758-77-8 |
|---|---|
Nom du produit |
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
Formule moléculaire |
C₈H₁₄N₂O₄Pt |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
Clé InChI |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Synonymes |
[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



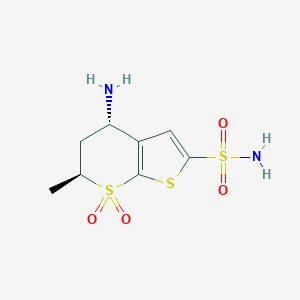
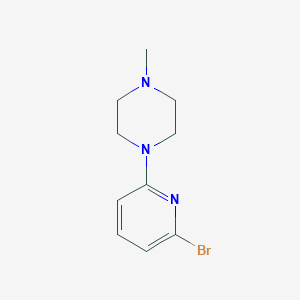
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
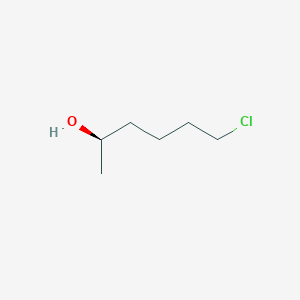
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
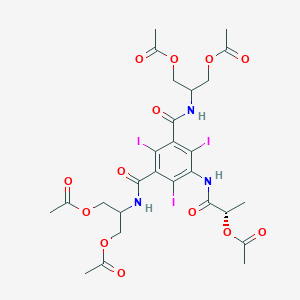
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
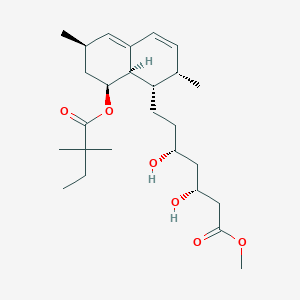
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
